tert-Butyl (3S)-3-(difluoromethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-3-(difluoromethyl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a difluoromethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-(difluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of tert-Butyl (S)-3-(difluoromethyl)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-(difluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl (S)-3-(difluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-(difluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The tert-butyl ester moiety can provide steric hindrance, influencing the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-3-(chloromethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (S)-3-(difluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C10H17F2NO2 |
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Molecular Weight |
221.24 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(difluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-10(2,3)15-9(14)13-5-4-7(6-13)8(11)12/h7-8H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
JUPKZKUIYLJDFB-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(F)F |
Origin of Product |
United States |
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